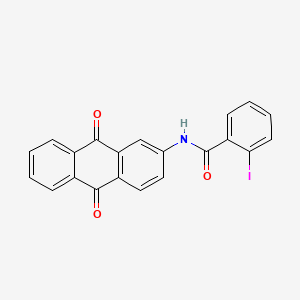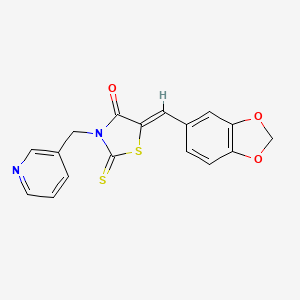![molecular formula C16H13BrN2O5S B5085700 5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5085700.png)
5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid is a chemical compound that has recently gained attention in the scientific community. This compound has several potential applications in scientific research, including its use in the study of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which can lead to a disruption of enzymatic pathways.
Biochemical and Physiological Effects:
5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which can lead to a disruption of enzymatic pathways. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid in lab experiments is its ability to inhibit the activity of certain enzymes. This can be useful in the study of enzymatic pathways and the development of new drugs that target specific enzymes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid. One potential area of research is the development of new drugs that target specific enzymes. Additionally, this compound has been shown to have anti-inflammatory properties, so further research could be done to explore its potential use in the treatment of inflammatory diseases. Finally, more research could be done to explore the potential toxicity of this compound and its effects on different cell types.
Métodos De Síntesis
The synthesis method of 5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid involves a series of chemical reactions that result in the final product. The starting material for this synthesis is 5-bromo-2-aminobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-nitrobenzyl mercaptan to form the thioester intermediate. Finally, the thioester intermediate is reacted with N-acetylglycine to form the final product.
Aplicaciones Científicas De Investigación
5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has several potential applications in scientific research. One of the primary uses of this compound is in the study of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which can be useful in the study of enzymatic pathways. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in the study of inflammatory diseases.
Propiedades
IUPAC Name |
5-bromo-2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O5S/c17-11-3-6-14(13(7-11)16(21)22)18-15(20)9-25-8-10-1-4-12(5-2-10)19(23)24/h1-7H,8-9H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEOKKQNLLKUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorophenyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5085619.png)
![allyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5085626.png)
![4-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5085641.png)
![4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5085672.png)
![N-(3-isopropoxypropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5085675.png)
![4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5085683.png)
![2-(trifluoroacetyl)[1,3]thiazolo[3,2-c]quinazolin-4-ium-3-olate](/img/structure/B5085692.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B5085713.png)
![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5085719.png)

![1-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5085723.png)
